molecular formula C14H10N6OS2 B2739763 N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034426-78-1

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2739763
CAS No.: 2034426-78-1
M. Wt: 342.4
InChI Key: APTXBGCGTKLOTJ-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of thiophene, triazole, and benzo[c][1,2,5]thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This core structure can be synthesized through a series of reactions starting from commercially available reagents, often involving bromination and subsequent cyclization.

    Final Coupling: The final step involves coupling the triazole-thiophene intermediate with the benzo[c][1,2,5]thiadiazole core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzo[c][1,2,5]thiadiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzo[c][1,2,5]thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzo[c][1,2,5]thiadiazole core can produce dihydrobenzo[c][1,2,5]thiadiazole derivatives.

Scientific Research Applications

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound can be used in the development of organic photovoltaic materials and as a component in light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaics, where efficient charge transfer is crucial.

In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, the triazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, while the thiophene and benzo[c][1,2,5]thiadiazole moieties can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A core structure used in many organic electronic materials.

    Thiophene-2-carboxamide: A simpler analog with similar electronic properties.

    1,2,3-Triazole Derivatives: Compounds containing the triazole ring, widely used in medicinal chemistry.

Uniqueness

N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall properties. The presence of the thiophene ring enhances its electronic properties, the triazole ring provides stability and potential biological activity, and the benzo[c][1,2,5]thiadiazole core offers strong electron-accepting capabilities. This combination makes it a versatile compound with applications across multiple fields.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS2/c21-14(9-1-2-12-13(5-9)18-23-17-12)15-6-10-7-20(19-16-10)11-3-4-22-8-11/h1-5,7-8H,6H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTXBGCGTKLOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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